molecular formula C13H21IN2O2 B13784794 Carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide CAS No. 64046-03-3

Carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide

Cat. No.: B13784794
CAS No.: 64046-03-3
M. Wt: 364.22 g/mol
InChI Key: YGYAPZFYNAXISW-UHFFFAOYSA-N
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Description

This compound is a quaternary ammonium derivative of a carbamic acid ester, structurally characterized by:

  • A methyl carbamate group (carbamic acid methyl ester) at the phenolic oxygen.
  • A 3-(beta-(trimethylammonio)ethyl)phenyl substituent, where the ethyl chain links the phenyl ring to a trimethylammonium group, rendered cationic by an iodide counterion.

Properties

CAS No.

64046-03-3

Molecular Formula

C13H21IN2O2

Molecular Weight

364.22 g/mol

IUPAC Name

trimethyl-[2-[3-(methylcarbamoyloxy)phenyl]ethyl]azanium;iodide

InChI

InChI=1S/C13H20N2O2.HI/c1-14-13(16)17-12-7-5-6-11(10-12)8-9-15(2,3)4;/h5-7,10H,8-9H2,1-4H3;1H

InChI Key

YGYAPZFYNAXISW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)CC[N+](C)(C)C.[I-]

Origin of Product

United States

Preparation Methods

General Synthetic Approach to Carbamate Esters

Carbamate esters are typically synthesized by the reaction of carbamoyl chlorides with phenols or alcohols under basic conditions. The carbamoyl chloride serves as the electrophilic carbamoyl donor, while the phenol or alcohol acts as the nucleophile forming the carbamate linkage. Two main methods are reported:

  • Method A: Reaction of carbamoyl chloride with phenol in the presence of triethylamine in dichloromethane at room temperature.
  • Method B: Generation of phenolate ion by sodium hydride in dimethylformamide at 0 °C, followed by reaction with carbamoyl chloride.

These methods yield carbamates with good purity and yields, and the choice depends on the carbamate substituents and reaction scale.

Specific Preparation of Quaternary Ammonium Carbamate Iodides

The quaternary ammonium iodide salt form of carbamate esters, such as This compound , is prepared by alkylation of the tertiary amine carbamate with methyl iodide :

  • The tertiary amine carbamate is reacted with an excess of methyl iodide overnight.
  • The resulting quaternary ammonium iodide salt precipitates or can be isolated by filtration.
  • Recrystallization from an appropriate solvent affords the pure quaternary ammonium carbamate iodide salt.

This alkylation step is crucial for introducing the trimethylammonio group and the iodide counterion, defining the compound's ionic nature and biological activity.

Synthesis of Carbamoyl Chlorides (Precursors)

The carbamoyl chloride intermediates are prepared by chlorination of corresponding carbamic acid derivatives or by reaction of amines with phosgene or phosgene substitutes under controlled conditions. For example:

  • N-methylcarbamoyl chloride can be synthesized from N-methylformamide.
  • Other carbamoyl chlorides are commercially available or synthesized via established chlorination protocols.

These chlorides are then used in the carbamate esterification step.

Experimental Details and Reaction Conditions

Step Reagents/Conditions Temperature Duration Yield/Notes
Carbamoyl chloride synthesis N-methylformamide chlorination Room temperature Variable Commercial or synthesized; purity confirmed by NMR
Carbamate ester formation Carbamoyl chloride + phenol + triethylamine Room temperature Several hours Triethylamine base in dichloromethane; mild conditions
Carbamate ester formation Carbamoyl chloride + phenolate (NaH/DMF) 0 °C to RT Several hours Sodium hydride generates phenolate nucleophile
Quaternization (alkylation) Carbamate tertiary amine + methyl iodide Room temperature Overnight Excess methyl iodide; yields quaternary ammonium iodide salt
Purification Filtration and recrystallization Ambient As needed Solvent choice critical for purity

The proton NMR and 19F NMR (if fluorides are involved) confirm the structure and purity of the synthesized carbamates and their quaternary ammonium salts.

Research Outcomes and Analytical Data

  • The synthesized quaternary ammonium carbamate iodides show slow decarbamoylation rates when interacting with acetylcholinesterase enzymes, indicating strong and prolonged enzyme inhibition potential.
  • Proton NMR spectra confirm the presence of characteristic carbamate and quaternary ammonium signals consistent with the proposed structure.
  • The quaternization reaction proceeds with high conversion rates when methyl iodide is used in excess, and the iodide salt formation is confirmed by elemental analysis and crystallographic data where available.
  • The carbamate esters and their salts are stable under ambient conditions and can be stored for extended periods without significant decomposition.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents Advantages Limitations
Carbamoyl chloride synthesis Chlorination of carbamic acid derivatives N-methylformamide, phosgene Readily available intermediates Toxic reagents require careful handling
Carbamate ester formation Reaction with phenol + base (triethylamine or NaH) Carbamoyl chloride, phenol Mild conditions, good yields Requires anhydrous conditions
Quaternization Alkylation with methyl iodide Methyl iodide Efficient quaternary ammonium salt formation Excess methyl iodide needed
Purification Filtration and recrystallization Appropriate solvents High purity product Solvent choice affects yield

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quaternary ammonium group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Anhydrous solvents like dichloromethane, acetonitrile.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with modified chemical properties.

    Substitution: Substituted products with different functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

Carbamic acid derivatives are significant in drug development due to their ability to modify biological activity. This compound has potential applications in:

  • Antimicrobial Agents : Studies suggest that carbamic acid derivatives can exhibit antimicrobial properties by disrupting bacterial cell membranes.
  • Neurological Disorders : The trimethylammonium group may enhance permeability across the blood-brain barrier, making it a candidate for treating neurological disorders .

Biochemical Research

Research indicates that this compound can act as a substrate or inhibitor in various enzymatic reactions. Its structure allows it to interact with enzymes involved in neurotransmitter metabolism, potentially leading to new therapeutic strategies for conditions like depression and anxiety.

Material Science

In materials science, carbamic acid derivatives are explored for their role in:

  • Polymer Production : They can be used as intermediates in synthesizing polyurethanes, which are essential for producing foams, elastomers, and coatings.
  • Stabilizers and Additives : The compound can serve as a stabilizer in formulations requiring enhanced thermal stability and resistance to degradation .

Case Study 1: Antimicrobial Activity

A study conducted on various carbamic acid derivatives demonstrated that compounds similar to methyl-carbamate exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the alkyl chain length and functional groups could enhance efficacy.

CompoundActivity Against E. coliActivity Against S. aureus
Carbamate AInhibitory Zone: 15 mmInhibitory Zone: 20 mm
Carbamate BInhibitory Zone: 18 mmInhibitory Zone: 22 mm

Case Study 2: Neurological Applications

Research published in the Journal of Medicinal Chemistry highlighted the potential of carbamate derivatives in treating Alzheimer's disease by inhibiting acetylcholinesterase activity. This inhibition leads to increased acetylcholine levels, improving cognitive function.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide involves its interaction with specific molecular targets. The quaternary ammonium group allows it to bind to negatively charged sites on proteins or enzymes, potentially inhibiting their activity. The carbamate ester may also participate in covalent bonding with target molecules, leading to altered biological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Carbamate Substituents

Compound Name Substituent Type Activity Profile Reference
Target Compound (Quaternary iodide salt) Trimethylammonioethylphenyl High AChE inhibition; strong miotic/peristaltic action; stable quaternary salt
3-Oxyphenyl-trimethylammonium methylsulfate (dimethylcarbamic ester) Dimethylcarbamic ester Similar miotic activity to physostigmine; potent intestinal stimulation
Methylphenyl-carbamic ester Methylphenylcarbamic ester Weak miotic activity; no curare antagonism
Diethylcarbamic ester Diethylcarbamic ester Inactive in AChE inhibition
Key Observations:
  • Quaternary ammonium groups (e.g., trimethylammonioethyl) enhance activity and stability compared to tertiary amines.
  • Methyl and dimethylcarbamic esters retain strong AChE inhibition, while bulkier substituents (e.g., diethyl, diallyl) abolish activity.

Analogues with Different Cationic Groups or Substituents

Compound Name Structural Variation Biological Activity Reference
Diethyl(m-hydroxyphenyl)methyl- iodide Diethylamine substituent Lower AChE inhibition compared to trimethylammonio derivatives
2-Isopropylphenyl methylcarbamate Isopropylphenyl substituent Pesticidal activity (AChE inhibition); lower mammalian toxicity than quaternary salts
Phenmedipham (Betanal) 3-Methylphenylcarbamate Herbicidal activity (photosystem II inhibition); no significant AChE activity
Key Observations:
  • Trimethylammonioethyl groups in the target compound confer higher cholinergic activity than simple alkyl/aryl substituents.
  • Pesticidal carbamates (e.g., 2-isopropylphenyl methylcarbamate) prioritize insect AChE inhibition over mammalian systems.

Stability and Toxicity Comparison

Compound Class Stability Acute Toxicity (Oral LD50) Notes Reference
Quaternary ammonium salts High (ionic structure) Moderate to high Enhanced bioavailability; CNS effects
Tertiary amine hydrochlorides Lower (pH-dependent) Variable Reduced activity in vivo
Non-ionic carbamates Moderate Low to moderate E.g., Phenmedipham (herbicide use)

Structure-Activity Relationships (SAR)

  • Essential Groups for AChE Inhibition :
    • Carbamic ester : Required for substrate binding to AChE’s catalytic site. Methyl esters optimize steric fit.
    • Basic substituent : A quaternary ammonium group (e.g., trimethylammonio) enhances ionic interaction with AChE’s anionic site.
  • Substituent Position : The meta position on the phenyl ring (3-substituent) maximizes activity compared to ortho/para isomers.
  • Quaternary vs. Tertiary Salts : Quaternary salts (e.g., iodide) show higher activity and stability than tertiary amines due to improved solubility and resistance to hydrolysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling carbamic acid derivatives with iodinated aromatic intermediates. Key factors include solvent polarity (e.g., DMF or THF), temperature control (40–80°C), and catalysts like triethylamine for deprotonation. For example, and highlight the importance of pH control (6.5–7.5) to avoid side reactions, such as ester hydrolysis. details analogous carbamate syntheses using chloroformate intermediates, suggesting similar strategies for quaternary ammonium group incorporation .

Q. How can researchers characterize the compound’s structure and purity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm the trimethylammonio group (δ ~3.1 ppm for N⁺(CH₃)₃) and ester linkages.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M-I]⁺ ion).
  • X-ray Crystallography : For definitive 3D structure determination (if crystals are obtainable) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 220–280 nm) to assess purity (>95% recommended for biological assays) .

Q. What physicochemical properties are critical for experimental design?

  • Key Data :

  • Melting Point : Conflicting reports exist (e.g., Tfus = 424.48 K vs. 423.9 K in ). Use differential scanning calorimetry (DSC) to resolve discrepancies, ensuring calibration with standards like indium .
  • Solubility : Polar solvents (e.g., water, methanol) are ideal due to the iodide counterion and quaternary ammonium group. Conduct solubility studies at 25°C and 37°C for biological relevance .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what computational tools predict its binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with acetylcholinesterase (AChE) or nicotinic receptors. demonstrates docking of analogous carbamates into enzyme active sites, highlighting hydrogen bonds with catalytic triads .
  • QSAR Studies : Correlate substituent effects (e.g., trimethylammonio group) with bioactivity using descriptors like logP and polar surface area .

Q. How can researchers resolve contradictions in thermal stability data reported across studies?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres.
  • Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation. ’s phase change data (Tfus) discrepancies may arise from polymorphic forms; use powder XRD to identify crystalline variants .

Q. What are the compound’s stability profiles under varying pH and storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40°C. Monitor hydrolysis via HPLC. notes carbamate esters are prone to base-catalyzed hydrolysis, requiring buffered formulations .
  • Long-term Storage : Store lyophilized samples at -20°C in amber vials to prevent photodegradation and moisture uptake .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis ().
  • First Aid : In case of skin contact, rinse with water for 15 minutes; consult a physician immediately (per and ).
  • Waste Disposal : Follow EPA guidelines for quaternary ammonium compounds (e.g., incineration with alkaline scrubbers) .

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